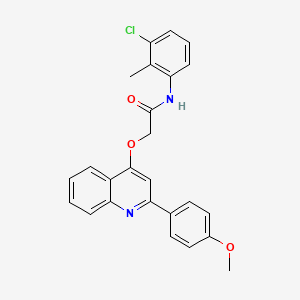

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Description

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-methoxyphenyl group at position 2 and an acetamide-linked 3-chloro-2-methylphenyl moiety. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3/c1-16-20(26)7-5-9-21(16)28-25(29)15-31-24-14-23(17-10-12-18(30-2)13-11-17)27-22-8-4-3-6-19(22)24/h3-14H,15H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWZERXRYPWQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including data tables and case studies that highlight its efficacy against various pathogens and cancer cell lines.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound features a chloro-substituted aromatic ring, a quinoline moiety, and an acetamide functional group, which are known to contribute to its biological properties.

In Vitro Studies

Recent studies have investigated the antimicrobial properties of similar compounds, providing insights into the potential efficacy of this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with structural similarities demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial activity .

- Synergistic Effects : Some derivatives showed synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their antimicrobial effects and reducing MIC values significantly .

- Biofilm Inhibition : The ability to inhibit biofilm formation was noted, with certain compounds exhibiting a superior reduction in biofilm compared to Ciprofloxacin .

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | S. aureus | 0.22 | 70 |

| 5a | E. coli | 0.25 | 65 |

| 10 | P. aeruginosa | 0.30 | 60 |

Cell Line Studies

The anticancer potential of compounds similar to this compound has been explored extensively:

- IC50 Values : Studies have reported IC50 values for various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative exhibited an IC50 of 0.39 μM against NCI-H460 cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation, such as Aurora-A kinase inhibition .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.01 | Apoptosis induction |

| Compound B | A549 | 0.46 | Aurora-A kinase inhibition |

| Compound C | NCI-H460 | 0.39 | Autophagy induction |

Case Studies

Several case studies have highlighted the promising biological activities of compounds closely related to this compound:

- Case Study on Antimicrobial Efficacy : A study involving a quinoline derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

- Case Study on Anticancer Properties : Another case study focused on a related compound that showed potent anticancer effects in vitro, with mechanisms involving cell cycle arrest and apoptosis in tumor cells .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a chemical compound that has garnered interest in scientific research due to its unique structural features and potential applications. However, comprehensive data on its specific applications remains limited, necessitating a detailed examination of its chemical properties, biological activities, and potential therapeutic uses.

Structural Features

- Chloro-Substituted Aromatic Ring : Enhances lipophilicity and may influence receptor binding.

- Quinoline Moiety : Known for its pharmacological properties, including anti-cancer and anti-inflammatory effects.

- Acetamide Group : Commonly found in pharmaceuticals, contributing to solubility and bioavailability.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Although specific studies on this compound are scarce, the structural similarity to other quinoline-based compounds suggests potential efficacy against various cancer cell lines.

Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity. The presence of the quinoline moiety may provide antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar functional groups can inhibit specific enzymes involved in cancer progression and inflammation. Investigating the enzymatic inhibition potential of this compound could reveal new therapeutic pathways.

Neuroprotective Effects

Some studies suggest that quinoline derivatives may exhibit neuroprotective effects. This application could be explored further to assess the compound's impact on neurodegenerative diseases.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are not available, related research on quinoline derivatives provides insights into potential applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

The quinoline scaffold in the target compound distinguishes it from other acetamide derivatives with alternative heterocyclic cores:

- Quinazoline Derivatives: Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 38 in ) replace quinoline with a quinazoline system. Quinazolines are known for their kinase inhibitory activity, but sulfonyl groups in these derivatives may reduce membrane permeability compared to the ether-linked quinoline in the target compound .

- Chromenone Derivatives: N-(5-chloropyridin-2-yl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIi, ) features a chromenone core. The chromenone’s conjugated ketone system may enhance UV absorption and fluorescence properties, which are absent in the target quinoline-based compound .

- Thiazole Derivatives: Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16, ) utilize a thiazole ring.

Table 1: Core Heterocycle Comparison

| Compound Class | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Target Quinoline Acetamide | Quinoline | 4-Methoxyphenyl, 3-chloro-2-methylphenyl | ~450 (estimated) | Not reported |

| Quinazoline Acetamide (38) | Quinazoline | Pyrrolidinyl, sulfonyl | 422.54 | Not reported |

| Chromenone Acetamide (VIi) | Chromenone | 4-Methoxyphenyl, chloropyridinyl | 437 | 160–162 |

| Thiazole Acetamide (16) | Thiazole | Phenylpiperazinyl | 408.52 | 281–282 |

Substituent Effects on Physicochemical Properties

- Chloro vs. Methoxy Groups: The 3-chloro-2-methylphenyl group in the target compound contrasts with derivatives like N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk, ), which has dual methoxy groups.

- Positional Isomerism: The placement of substituents significantly impacts activity. For example, 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () positions chlorine at quinoline position 6, whereas the target compound has chlorine on the phenylacetamide side chain. This difference may alter target binding specificity .

Table 2: Substituent Impact on Key Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and methoxy-containing alcohols) to introduce methoxy groups .

- Reduction of nitro intermediates to amines using iron powder under acidic conditions .

- Condensation with acetamide derivatives using coupling agents (e.g., cyanoacetic acid) .

- Purification via chromatography (silica gel) or recrystallization from toluene .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, methoxy groups at δ ~3.8 ppm) and coupling patterns. DMSO-d6 is a common solvent for NMR analysis .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H/N-H stretches at ~3300 cm⁻¹) .

- HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical mass) .

Q. What crystallographic methods are used for structural determination?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation (e.g., from toluene or dichloromethane) .

- Data collection using Mo/Kα radiation.

- Structure refinement using SHELXL for small molecules, which handles hydrogen bonding and thermal displacement parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 273 K) during condensation reduce side reactions .

- Catalyst Screening : Use DMAP or triethylamine to enhance reaction efficiency .

- Stepwise Monitoring : Track intermediates via TLC or LC-MS to identify bottlenecks (e.g., incomplete reduction of nitro groups) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of quinoline intermediates .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Methodological Answer :

- Hydrogen Bonding : N–H···O interactions between amide groups and oxygen atoms form 1D chains .

- π-π Stacking : Aromatic rings (quinoline, phenyl) contribute to packing efficiency .

- Halogen Interactions : Chlorine atoms may engage in weak C–H···Cl contacts .

Q. How can contradictions between spectral and crystallographic data be resolved?

- Methodological Answer :

- Control Experiments : Re-synthesize the compound to rule out impurities .

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts/IR spectra with experimental data .

- Variable-Temperature Studies : Assess dynamic effects (e.g., rotational barriers) in NMR .

Q. What computational methods are suitable for analyzing electronic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on conformation .

- Frontier Orbital Analysis (HOMO-LUMO) : Predict reactivity using Gaussian or ORCA software .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if bioactive .

Q. How can biological activity be evaluated in vitro?

- Methodological Answer :

- Enzyme Assays : Measure inhibition of target proteins (e.g., kinases) using fluorescence-based protocols .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .

- Binding Studies : Employ SPR or ITC to quantify affinity for receptors (e.g., adenosine A2B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.